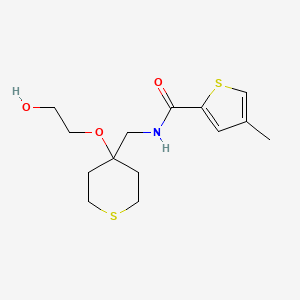

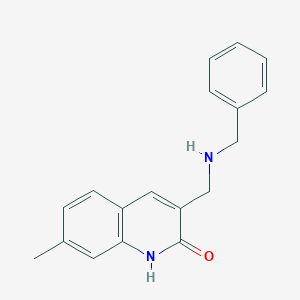

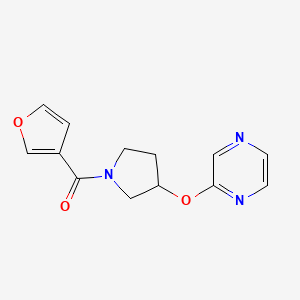

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thioamide derivatives, including those with a tetrahydrothiopyran ring, involves methods such as the reaction of an isothiocyanate with the carbanion of a cyclic precursor for secondary thioamides, or the reaction of ammonia or an amine with a dithio ester for primary, secondary, and tertiary thioamides . Another compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, and its metal complexes were synthesized and characterized using various techniques such as FT-IR, 1H-NMR, and HR-MS, with the ligand also being characterized by single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide crystallizes in the monoclinic crystal system and has been optimized using computational methods. The molecular orbitals of the ligand were calculated, providing insights into the electronic structure of the molecule . In contrast, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide were analyzed, revealing extensive intramolecular hydrogen bonds and different intermolecular interactions based on the position of the chlorine substituent .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, such as the nitration of methyl-3-hydroxythiophene-2-carboxylate, which yields products with different melting points and has been characterized by carbon-13 NMR. The study also delved into the chemistry of the nitration products, including the preparation of novel thieno[3,4-b][1,4]oxazine ring systems .

Physical and Chemical Properties Analysis

The antisecretory and antiulcer activities of thioamide derivatives were evaluated using the Shay method and stress-induced-ulcer method, respectively. The structure-activity relationships of these compounds were discussed, with one derivative showing significantly higher activity compared to cimetidine . The antioxidant activity of the synthesized metal complexes was measured using DPPH and ABTS assays, and their anticancer activity was studied using an MTT assay in MCF-7 breast cancer cells .

Applications De Recherche Scientifique

Advanced Glycation End-Products and Their Detection

Methylglyoxal in Food and Living Organisms : Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms advanced glycation end-products (AGEs) like MG-H1, MG-H2, and MG-H3. These compounds have been identified in vivo and are associated with complications of diabetes and some neurodegenerative diseases. Methylglyoxal in biological samples can be quantified by various chromatographic methods, providing a basis for understanding the role of similar compounds in biological systems (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Biological Activities

Bromination and Diazo-Coupling of Pyridinethiones : The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave techniques showcases the valuable biological activities of these compounds. Such synthetic methods could be relevant to the synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide and its potential applications (Youssef, Azab, & Youssef, 2012).

Chemical Modifications and Sensor Applications

Affinitychromic Polythiophenes : The development of postfunctionalizable and chromic polythiophenes demonstrates how chemical modifications can result in materials with significant color changes upon interaction with analytes. This approach could be applied to the development of sensors and high-throughput screening tools, potentially relevant for compounds with similar structures (Bernier, Garreau, Béra-Abérem, Gravel, & Leclerc, 2002).

Heterocyclic Compounds and Their Antimicrobial Properties

Synthesis, Characterization, Antimicrobial Evaluation, and Docking Studies : The synthesis and evaluation of 3-(5-(2-oxido)-(4-substitutedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides highlights the antimicrobial potential of heterocyclic compounds. Such research underscores the importance of structural diversity in discovering compounds with specific biological activities (Talupur, Satheesh, & Chandrasekhar, 2021).

Propriétés

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S2/c1-11-8-12(20-9-11)13(17)15-10-14(18-5-4-16)2-6-19-7-3-14/h8-9,16H,2-7,10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRQNTGHPYWXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2(CCSCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)

![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)

![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)